molecular formula C9H7NO2 B097839 2,3-Dihydro-1,4-benzodioxine-6-carbonitrile CAS No. 19102-07-9

2,3-Dihydro-1,4-benzodioxine-6-carbonitrile

Cat. No.: B097839
CAS No.: 19102-07-9
M. Wt: 161.16 g/mol
InChI Key: JGSRMKGBXNXODT-UHFFFAOYSA-N
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Description

2,3-Dihydro-1,4-benzodioxine-6-carbonitrile is an organic compound with the molecular formula C9H7NO2. It is a derivative of benzodioxine, characterized by the presence of a nitrile group at the 6-position. This compound is known for its applications in various fields, including pharmaceuticals and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dihydro-1,4-benzodioxine-6-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of catechol derivatives with cyanogen bromide in the presence of a base, leading to the formation of the desired nitrile compound .

Industrial Production Methods

Industrial production of this compound often employs large-scale organic synthesis techniques. The process involves the use of high-purity reagents and catalysts to ensure the efficient conversion of starting materials to the final product. The reaction conditions are optimized to maximize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

2,3-Dihydro-1,4-benzodioxine-6-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2,3-Dihydro-1,4-benzodioxine-6-carbonitrile involves its interaction with specific molecular targets and pathways. In pharmaceutical applications, it acts as an inhibitor of phosphodiesterase type IV, which is involved in the degradation of cyclic AMP (cAMP). By inhibiting this enzyme, the compound can exert anti-inflammatory and antidepressant effects.

Comparison with Similar Compounds

Similar Compounds

  • 2,3-Dihydro-1,4-benzodioxine-6-carboxylic acid
  • 2,3-Dihydro-1,4-benzodioxine-6-methanol
  • 2,3-Dihydro-1,4-benzodioxine-6-amine

Uniqueness

2,3-Dihydro-1,4-benzodioxine-6-carbonitrile is unique due to the presence of the nitrile group, which imparts distinct reactivity and properties compared to its analogs. This functional group allows for a variety of chemical transformations, making it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

2,3-dihydro-1,4-benzodioxine-6-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO2/c10-6-7-1-2-8-9(5-7)12-4-3-11-8/h1-2,5H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGSRMKGBXNXODT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30384249
Record name 2,3-dihydro-1,4-benzodioxine-6-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30384249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19102-07-9
Record name 2,3-dihydro-1,4-benzodioxine-6-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30384249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3-Dihydro-1,4-benzodioxine-6-carbonitrile
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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